N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide
Description
N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide is a synthetic amide derivative characterized by a cyclopropane ring fused to a carboxamide group. The molecule is further substituted with a benzyl group and a 3-amino-3-oxopropyl chain. Key structural features include:
- Cyclopropane carboxamide core: A strained three-membered ring system that may influence reactivity and stability.
- N-Benzyl substituent: Introduces aromaticity and lipophilicity.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide |
InChI |
InChI=1S/C14H18N2O2/c15-13(17)8-9-16(14(18)12-6-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17) |
InChI Key |
KIQPIELXEPIKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide typically involves the reaction of benzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-oxo-3-oxopropyl)-N-benzylcyclopropanecarboxamide, while reduction may produce N-(3-amino-3-hydroxypropyl)-N-benzylcyclopropanecarboxamide.
Scientific Research Applications
N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules from the evidence:
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Aromatic vs. Aliphatic Substituents: The target’s benzyl group increases lipophilicity compared to the 3-aminophenyl group in , which has a planar aromatic system. This difference may influence membrane permeability in biological systems.
Ring Systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
